N',N'-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine
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Overview
Description
N’,N’-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a trimethoxyphenyl group attached to an ethane-1,2-diamine backbone, with additional ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trimethoxybenzyl chloride and ethane-1,2-diamine.
Alkylation: The ethane-1,2-diamine is first alkylated with diethyl sulfate to introduce the diethyl groups.
Methylation: The resulting product is then methylated using methyl iodide to introduce the methyl group.
Coupling Reaction: Finally, the 3,4,5-trimethoxybenzyl chloride is coupled with the alkylated ethane-1,2-diamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of new substituted amines.
Scientific Research Applications
N’,N’-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with enzymes or receptors, modulating their activity. The ethane-1,2-diamine backbone allows for binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,2-ethanediamine: Similar structure but lacks the trimethoxyphenyl group.
N,N-Diethylmethylamine: Similar alkylation pattern but lacks the ethane-1,2-diamine backbone.
N,N-Diethyl-4-methylbenzenamine: Contains a benzene ring but differs in the substitution pattern.
Uniqueness
N’,N’-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the trimethoxyphenyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-7-19(8-2)10-9-18(3)13-14-11-15(20-4)17(22-6)16(12-14)21-5/h11-12H,7-10,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDNTXGTHPMZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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